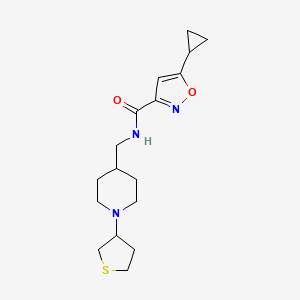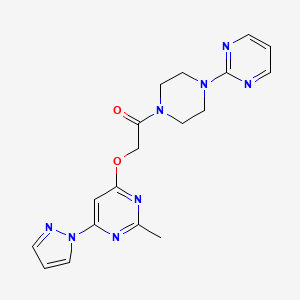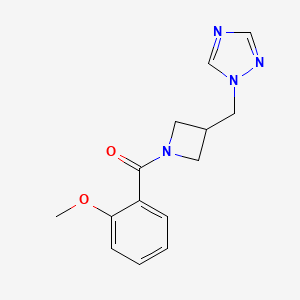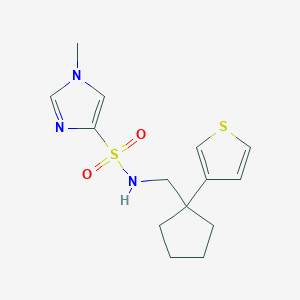
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide compounds involves the reaction of sulfonyl chlorides with amines. In the case of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS), the compound was synthesized through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine. This process is indicative of a general approach to sulfonamide synthesis, which may be applicable to the synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide, although the specific details of synthesizing this compound are not provided in the papers at hand .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be elucidated using various spectroscopic techniques and X-ray diffraction. For 4MNBS, the structure was characterized by FTIR, (1)H NMR, (13)C NMR, and single crystal X-ray diffraction. The Density Functional Theory (DFT) method with a 6-31G(d,p) basis set was used to calculate the molecular geometry and vibrational frequencies, which were then compared with the experimental data. The title compound crystallized in the triclinic system, and the stability of the molecule was analyzed using natural bond orbital (NBO) analysis, which provides insights into hyperconjugative interactions and charge delocalization .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide. However, the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)sulfonamides to form 1-sulfonyl-2-arylpyrrolidines suggests that sulfonamides can undergo cyclization reactions under acidic conditions. This could potentially be relevant to the chemical behavior of the compound , as it may also be susceptible to similar cyclization reactions under the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds can be inferred from computational studies such as DFT. For 4MNBS, atomic charges, frontier molecular orbitals, and molecular electrostatic potential were computed. The calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. These properties are crucial for understanding the reactivity and interaction of the compound with other molecules. Although the specific physical and chemical properties of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide are not discussed, similar computational methods could be employed to predict its properties .
Applications De Recherche Scientifique
Enantioselective Synthesis
One notable application involves the asymmetric cyclopropanation reactions catalyzed by Rhodium(II) complexes, highlighting the compound's utility in achieving high levels of diastereoselectivity and enantioselectivity in the synthesis of functionalized cyclopropanes. These reactions are crucial for the development of compounds with specific stereochemical configurations, which can significantly impact their biological activity and effectiveness in drug development (Davies, Bruzinski, Lake, Kong, & Fall, 1996).
Cyclopentene Sulfonamides Synthesis
Another application is observed in the Lewis acid-catalyzed annulation of donor-acceptor cyclopropanes and ynamides, leading to the formation of cyclopentene sulfonamides. This process demonstrates the compound's role in facilitating reactions that yield structurally complex and biologically significant molecules, offering a pathway to novel therapeutic agents (Mackay, Fıstıkçı, Carris, & Johnson, 2014).
Modification of Sulfonamide Structures
Further research demonstrates the compound's versatility in the modification of sulfonamide structures to generate new chemical entities with potential pharmacological properties. The exploration of these chemical transformations underscores the compound's utility in drug discovery and development, paving the way for the creation of new medications (Aversa, Barattucci, Bonaccorsi, & Giannetto, 2005).
Applications in Biocatalysis
The compound also finds application in biocatalysis, particularly in drug metabolism studies. For example, the use of microbial-based systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds showcases the compound's role in generating metabolites for structural characterization and pharmacokinetic studies. This approach is critical for understanding the metabolism of potential therapeutic agents and optimizing their pharmacological profiles (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Propriétés
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S2/c1-14-10(4-6-15-7-5-10)8-11-16(12,13)9-2-3-9/h9,11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRANHMUHZSNGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2515732.png)
![1-[4-(3-Thienylcarbonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2515733.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)
![3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2515735.png)

![methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2515738.png)



![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)
![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2515751.png)

